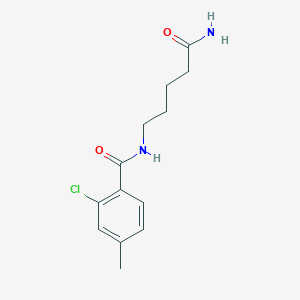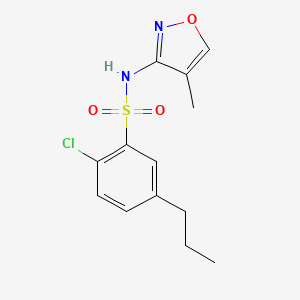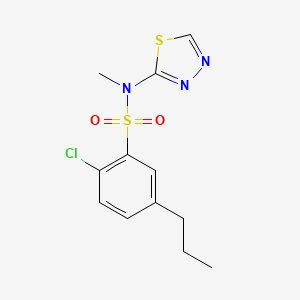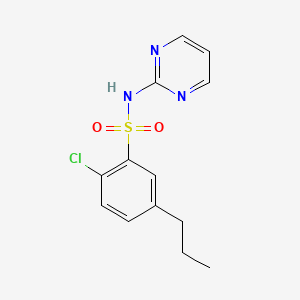
N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide involves the inhibition of carbonic anhydrases. This compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate ion. This inhibition leads to a decrease in the concentration of bicarbonate ion, which in turn affects various physiological processes that rely on this ion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide are mainly related to its inhibition of carbonic anhydrases. This inhibition has been shown to have various effects on the body, including the reduction of intraocular pressure in the treatment of glaucoma, the reduction of seizures in the treatment of epilepsy, and the inhibition of tumor growth in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide in lab experiments include its potent inhibitory activity against carbonic anhydrases, its relatively simple synthesis method, and its potential applications in drug discovery. However, the limitations of this compound include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide. One potential direction is the optimization of its structure to improve its pharmacological properties and reduce its toxicity. Another direction is the exploration of its potential applications in the treatment of other diseases such as osteoporosis and diabetes. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide can be achieved through a series of chemical reactions. One of the commonly used methods involves the reaction of 3-fluorophenol with 1-cyanocyclopropane carboxylic acid, followed by the addition of benzenesulfonyl chloride. The resulting compound is then purified through a series of techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide has been the subject of extensive scientific research due to its potential applications in drug discovery. This compound has been found to exhibit potent inhibitory activity against a class of enzymes known as carbonic anhydrases. Carbonic anhydrases play a crucial role in various physiological processes such as acid-base regulation, ion transport, and respiration. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(3-fluorophenoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c17-12-2-1-3-14(10-12)22-13-4-6-15(7-5-13)23(20,21)19-16(11-18)8-9-16/h1-7,10,19H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBVCKQPENGNFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B6622755.png)

![3-(2-Methylphenyl)-4-[(4-methylsulfonylphenyl)methyl]-1,2,4-oxadiazol-5-one](/img/structure/B6622768.png)
![4-methyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6622770.png)
![5-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6622778.png)
![5-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B6622795.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6622803.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6622804.png)

![4-(2-chloro-5-propylphenyl)sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6622826.png)
![1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B6622833.png)


